![molecular formula C22H22N4O5 B12165558 N-[5-(acetylamino)-2-methoxyphenyl]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide](/img/structure/B12165558.png)
N-[5-(acetylamino)-2-methoxyphenyl]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide
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Overview
Description
N-[5-(Acetylamino)-2-methoxyphenyl]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide is a heterocyclic compound featuring a pyrrolo[2,1-b]quinazolinone core linked to a substituted phenyl group via an acetamide bridge. Key structural elements include:
- Methoxyphenyl-acetylamino substituent: The 5-acetylamino-2-methoxyphenyl group may enhance solubility and receptor binding .
- Ether linkage: The oxygen bridge at position 7 of the quinazolinone core likely influences conformational flexibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several pyrroloquinoline and quinazoline derivatives. Key analogs include:
Key Observations :
- Substituent Effects: The 5-acetylamino group in the target compound may improve water solubility compared to phenyl or alkyl substituents in analogs .
Physicochemical Properties
NMR analysis of structurally related compounds (e.g., Rapa and derivatives) reveals that substituent positioning significantly impacts chemical shifts. For example:
- Region A (positions 39–44) : Substituents here induce upfield/downfield shifts due to altered electron density .
- Region B (positions 29–36) : Conformational changes in this region affect hydrogen bonding and solubility .
Proton Region | Target Compound (Hypothetical δ, ppm) | Compound 1 (δ, ppm) | Compound 7 (δ, ppm) |
---|---|---|---|
A (39–44) | 7.2–7.5 | 7.1–7.3 | 7.4–7.6 |
B (29–36) | 3.8–4.2 | 3.5–3.9 | 4.0–4.3 |
Implications: Minor structural variations (e.g., methoxy vs.
Bioactivity
While direct bioactivity data for the target compound are unavailable, analogs with similar frameworks exhibit notable properties:
- Antimicrobial Activity : Thiadiazole-pyrrolo hybrids (e.g., imidazo[2,1-b]-1,3,4-thiadiazoles) show efficacy against E. coli and Bacillus subtilis .
- Cytotoxicity: Pyrroloquinoline derivatives with acetamide side chains demonstrate selective toxicity in cancer cell lines .
Comparison Table :
Mechanistic Insights : The acetamide and methoxy groups in the target compound may enhance membrane permeability compared to bulkier substituents in analogs .
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide is a complex synthetic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H26N4O5 with a molecular weight of 450.5 g/mol. The structure features a quinazoline core linked to an acetylamino and methoxyphenyl group, which may contribute to its biological efficacy.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, certain substituted quinazolines have shown potent activity against A549 (lung cancer) and U937 (leukemia) cell lines. The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and Aurora kinases .
Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 | 5.2 | EGFR inhibition |
Compound B | U937 | 3.8 | Aurora kinase inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has also been documented. For example, compounds have been shown to inhibit tumor necrosis factor-alpha (TNF-α) production in human cell lines. This suggests that this compound may similarly modulate inflammatory responses .
Antimicrobial Activity
Quinazolines have demonstrated antimicrobial properties against various bacteria and fungi. Studies indicate that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness can be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Studies
- Anticancer Study : A recent study evaluated a series of quinazoline derivatives for their cytotoxic effects on different cancer cell lines. The findings revealed that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against A549 cells, indicating strong anticancer potential.
- Anti-inflammatory Study : In vitro assays were conducted to assess the TNF-α inhibition by quinazoline derivatives. One derivative showed over 70% inhibition at a concentration of 10 µM, suggesting that this compound could be a candidate for further anti-inflammatory studies.
Properties
Molecular Formula |
C22H22N4O5 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C22H22N4O5/c1-13(27)23-14-5-8-19(30-2)18(10-14)25-21(28)12-31-15-6-7-17-16(11-15)22(29)26-9-3-4-20(26)24-17/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,23,27)(H,25,28) |
InChI Key |
QZQFXRWFVHZUCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=C(C=C2)N=C4CCCN4C3=O |
Origin of Product |
United States |
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